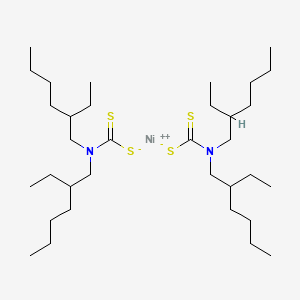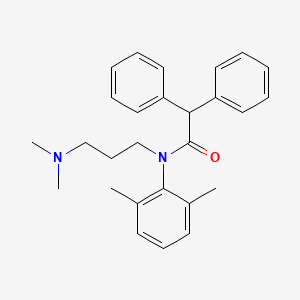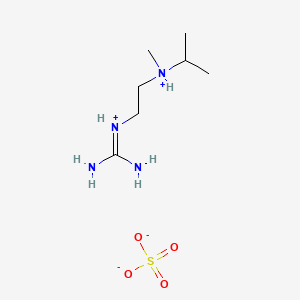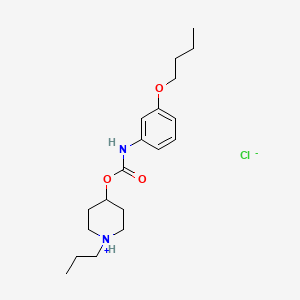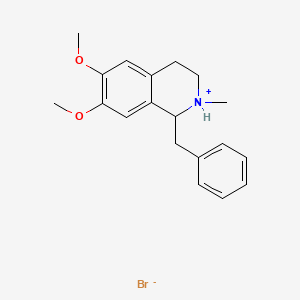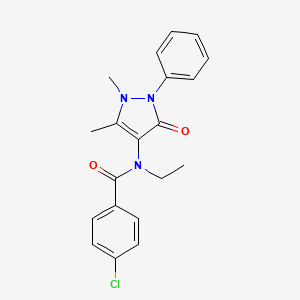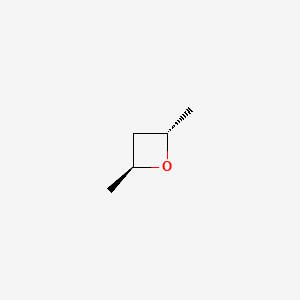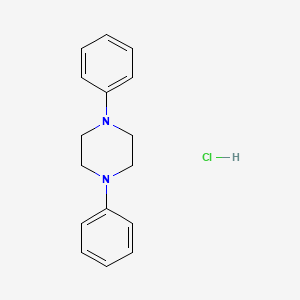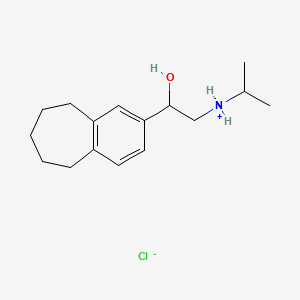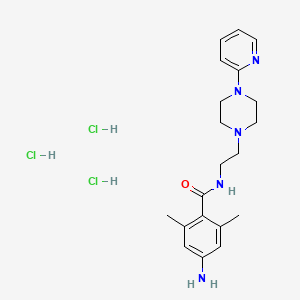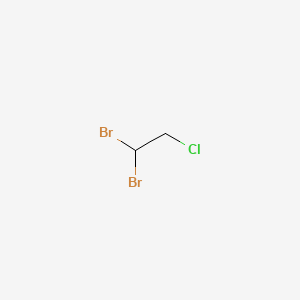
1,1-Dibromo-2-chloroethane
Übersicht
Beschreibung
1,1-Dibromo-2-chloroethane is an organohalogen compound with the molecular formula C2H2Br2Cl. It is a colorless liquid that is primarily used in organic synthesis and various industrial applications. The compound is known for its reactivity due to the presence of both bromine and chlorine atoms attached to the ethane backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1-Dibromo-2-chloroethane can be synthesized through the halogenation of ethylene. The process involves the addition of bromine and chlorine to ethylene under controlled conditions. The reaction typically takes place in the presence of a catalyst such as iron or aluminum chloride to facilitate the halogenation process.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where ethylene is exposed to bromine and chlorine gases. The reaction is carried out at elevated temperatures and pressures to ensure complete halogenation. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-Dibromo-2-chloroethane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes or alkynes.
Oxidation and Reduction Reactions: It can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form simpler hydrocarbons.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide.
Elimination Reactions: Often require the use of strong bases like sodium ethoxide or potassium tert-butoxide.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed:
Substitution Reactions: Formation of substituted ethane derivatives.
Elimination Reactions: Formation of ethylene or acetylene.
Oxidation Reactions: Formation of ethylene glycol or acetic acid.
Reduction Reactions: Formation of ethane or ethylene.
Wissenschaftliche Forschungsanwendungen
1,1-Dibromo-2-chloroethane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various halogenated compounds.
Biology: Employed in studies involving the interaction of halogenated compounds with biological systems.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,1-dibromo-2-chloroethane involves its reactivity with nucleophiles and electrophiles. The presence of bromine and chlorine atoms makes the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used.
Vergleich Mit ähnlichen Verbindungen
1,2-Dibromo-1,1-dichloroethane: Another halogenated ethane derivative with similar reactivity.
1-Bromo-2-chloroethane: A compound with one bromine and one chlorine atom, used in similar applications.
1,2-Dibromoethane: A compound with two bromine atoms, known for its use as a fumigant and in organic synthesis.
Uniqueness: 1,1-Dibromo-2-chloroethane is unique due to the presence of both bromine and chlorine atoms on the same carbon atom, which imparts distinct reactivity and chemical properties compared to other halogenated ethanes. This makes it a valuable reagent in organic synthesis and industrial applications.
Eigenschaften
IUPAC Name |
1,1-dibromo-2-chloroethane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3Br2Cl/c3-2(4)1-5/h2H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBVTPPSMMFBQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Br)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3Br2Cl | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70868255 | |
| Record name | 1,1-Dibromo-2-chloroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70868255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.30 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27949-36-6, 73506-94-2 | |
| Record name | 1,1-Dibromo-2-chloroethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027949366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethane, dibromochloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073506942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


